2-(Butylamino)pyridine-3-sulfonamide

Catalog No.
S3129185
CAS No.
1291849-70-1
M.F
C9H15N3O2S
M. Wt
229.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Butylamino)pyridine-3-sulfonamide

CAS Number

1291849-70-1

Product Name

2-(Butylamino)pyridine-3-sulfonamide

IUPAC Name

2-(butylamino)pyridine-3-sulfonamide

Molecular Formula

C9H15N3O2S

Molecular Weight

229.3

InChI

InChI=1S/C9H15N3O2S/c1-2-3-6-11-9-8(15(10,13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

INAAJIBURMOZNY-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C=CC=N1)S(=O)(=O)N

solubility

not available

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: In organic chemistry, 2-(Butylamino)pyridine-3-sulfonamide is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its role is pivotal due to its reactivity and the ability to introduce sulfonamide functionality into various molecular frameworks. Methods of Application:

Fluorescent Probes

Scientific Field: Photophysics Application Summary: This compound serves as a precursor for fluorescent dyes, particularly in the development of dual-state emission fluorophores which are efficient in emitting visible light upon photoexcitation both in solution and solid state . Methods of Application:

Polymer Chemistry

Scientific Field: Polymer Science Application Summary: 2-(Butylamino)pyridine-3-sulfonamide is used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers due to its ability to decompose at elevated temperatures . Methods of Application:

Asymmetric Synthesis

Scientific Field: Stereochemistry Application Summary: The stereogenic sulfur center of derivatives from 2-(Butylamino)pyridine-3-sulfonamide can act as chiral templates in asymmetric syntheses, an important application in producing enantiomerically pure compounds . Methods of Application:

Alkyl Transfer Reagents

Scientific Field: Chemical Reactions and Mechanisms Application Summary: Sulfonimidates derived from 2-(Butylamino)pyridine-3-sulfonamide have been used as alkyl transfer reagents to acids, alcohols, and phenols, exploiting the lability of sulfonimidates under acidic conditions . Methods of Application:

Catalysis in Organic Reactions

Scientific Field: Organic Chemistry Application Summary: This compound is used as a catalyst in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism . Methods of Application:

Development of Ionic Liquids

Sulfonimidate Derivatives as Building Blocks

Scientific Field: Synthetic Chemistry Application Summary: Derivatives of 2-(Butylamino)pyridine-3-sulfonamide are explored for their use as building blocks in the synthesis of endocyclic 2-alkenyl sulfoximines, which can introduce diversity into chemical structures . Methods of Application:

2-(Butylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₅N₃O₂S. It features a pyridine ring substituted with a butylamino group and a sulfonamide functional group. This compound is notable for its versatility in organic synthesis, particularly as an intermediate for creating more complex organosulfur compounds. Its structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry and materials science.

The chemical reactivity of 2-(Butylamino)pyridine-3-sulfonamide is primarily attributed to its sulfonamide moiety. It can undergo several types of reactions:

  • Alkylation Reactions: Sulfonimidates derived from this compound can act as alkyl transfer reagents, facilitating the transfer of alkyl groups to acids, alcohols, and phenols.
  • Synthesis of Sulfoximines: The compound serves as a precursor for synthesizing endocyclic 2-alkenyl sulfoximines, contributing to structural diversity in chemical synthesis.
  • Electro

Several methods have been reported for the synthesis of 2-(Butylamino)pyridine-3-sulfonamide:

  • From Pyridine Derivatives: The compound can be synthesized from 4-hydroxypyridine through a series of reactions including sulfonation, chlorination, and amination .
  • Using Sulfinylamine Reagents: A novel approach involves using sulfinylamine reagents in the presence of organometallic nucleophiles to yield sulfonamide products efficiently .
  • Electrochemical Methods: An innovative electrochemical method allows for the formation of sulfonamides by coupling thiols with amines under mild conditions, showcasing a sustainable synthetic pathway .

2-(Butylamino)pyridine-3-sulfonamide finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds and polymers.
  • Fluorescent Dyes: The compound is utilized in developing fluorescent probes with dual-state emission properties, which are valuable in photophysical studies.
  • Polymer Science: It is incorporated into polymer chains for creating poly(oxothiazene) polymers and thionylphosphazene monomers.

Interaction studies involving 2-(Butylamino)pyridine-3-sulfonamide primarily focus on its reactivity with other chemical entities during synthesis. The compound's ability to form sulfonimidates enables it to participate in various alkylation and coupling reactions, which can be investigated further to elucidate potential interactions with biological targets or other organic compounds.

Several compounds share structural similarities with 2-(Butylamino)pyridine-3-sulfonamide, including:

Compound NameStructure FeaturesUnique Aspects
4-AminobenzenesulfonamideAn amino group attached to a benzene ringCommonly used as an antibacterial agent
2-AminopyridineAn amino group on a pyridine ringUsed in drug development
N,N-Dimethylsulfamoyl chlorideContains a sulfonamide groupUtilized in peptide synthesis

Uniqueness

While many similar compounds exhibit antibacterial properties or serve as intermediates in organic synthesis, 2-(Butylamino)pyridine-3-sulfonamide's unique combination of a butylamino group and pyridine ring allows for specific reactivity patterns not commonly found in other sulfonamides. This versatility makes it particularly valuable in synthetic chemistry applications.

The 3,4-substitution pattern in pyridine-3-sulfonamide derivatives represents a critical structural motif that distinguishes these compounds from their benzene sulfonamide counterparts. This substitution pattern, analogous to ortho-substitution in benzene derivatives, has been extensively studied and validated as a superior approach for selective biological activity [1] [2] [3].

Research investigations have demonstrated that the 3,4-substitution pattern provides unique advantages in terms of binding selectivity and pharmacological activity. Unlike benzene sulfonamides where ortho-substitution is typically considered less favorable than para-substitution, pyridine-3-sulfonamides with 3,4-substitution patterns exhibit enhanced selectivity profiles [1]. This phenomenon has been attributed to the specific spatial arrangement of the substituents relative to the electron-deficient pyridine ring, which creates optimal binding geometries for target protein interactions.

The structural implications of 3,4-substitution are particularly evident in carbonic anhydrase inhibitor research. Studies have shown that 4-substituted pyridine-3-sulfonamides demonstrate remarkable selectivity for cancer-associated isoforms human carbonic anhydrase IX and human carbonic anhydrase XII, with selectivity ratios reaching up to 50-fold compared to the ubiquitous human carbonic anhydrase II [1] [4]. This selectivity is directly attributed to the ability of the 3,4-substitution pattern to interact with both the hydrophilic and lipophilic regions of the enzyme active site.

Table 1: Structural and Physicochemical Properties of Pyridine-3-Sulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberSubstitution PatternLogPH-Bond DonorsH-Bond Acceptors
2-(Butylamino)pyridine-3-sulfonamideC₉H₁₅N₃O₂S229.301291849-70-12-Butylamino-3-sulfonamide0.94124
5-Chloro-4-(propylamino)pyridine-3-sulfonamideC₈H₁₂ClN₃O₂S249.72Not specified4-Propylamino-5-chloro-3-sulfonamide1.4525
4-(3-Methylphenyl)amino-3-pyridinesulfonamideC₁₂H₁₃N₃O₂S263.3272811-73-54-(3-Methylphenyl)amino-3-sulfonamideNot specifiedNot specifiedNot specified
N-(2-Aminoethyl)pyridine-3-sulfonamideC₇H₁₁N₃O₂S201.241016797-15-12-Aminoethyl-3-sulfonamide-1.6624

The research implications of 3,4-substitution patterns extend beyond carbonic anhydrase inhibition. In antimicrobial research, compounds with 3,4-substitution patterns have demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria [5]. The structural arrangement allows for optimal interaction with bacterial enzyme active sites, particularly those involved in folate biosynthesis pathways.

Molecular docking studies have revealed that 3,4-substituted pyridine-3-sulfonamides can simultaneously engage multiple binding sites within target proteins. The sulfonamide group at position 3 typically forms hydrogen bonds with key amino acid residues, while the substituent at position 4 engages in hydrophobic interactions, π-π stacking, or additional hydrogen bonding networks [2] [6]. This dual-mode binding significantly enhances both binding affinity and selectivity.

Impact of Electron-Withdrawing Pyridine Ring on Sulfonamide Functionality

The electron-withdrawing nature of the pyridine ring fundamentally alters the chemical and biological properties of sulfonamide derivatives compared to their benzene counterparts. This electronic effect has been extensively characterized through both experimental and computational studies, revealing significant implications for drug design and biological activity [7] [8] [9].

The pyridine ring acts as a strong electron-withdrawing group due to its electron-deficient aromatic system. This electronic influence significantly increases the acidity of the sulfonamide nitrogen, decreasing the pKa from approximately 10-10.5 in benzene sulfonamides to 7.0-8.5 in pyridine-3-sulfonamides [2] [10]. This enhanced acidity facilitates deprotonation under physiological conditions, improving the compounds' ability to form ionic interactions with target proteins.

Table 2: Electron-Withdrawing Effects and Computational Parameters

ParameterQuantitative EffectMechanistic BasisResearch References
Pyridine Ring Electron-Withdrawing EffectDecreases pKa by 2-3 unitsElectron deficient aromatic systemBooth et al. (2024)
Sulfonamide pKa EnhancementFrom ~10 to ~7-8Increased acidity of NH₂ groupMonti et al. (2018)
π-Acceptor Capability Enhancement15-25% increase in π-acceptanceEnhanced π-back bonding capacityVerma et al. (2020)
σ-Donor Capability Reduction20-30% reduction in σ-donationReduced lone pair availabilityJin et al. (2015)
Binding Affinity Improvement (fold)2-10 fold improvementImproved target complementarityYang et al. (2023)
Selectivity Index EnhancementUp to 50-fold selectivityDifferential isoform recognitionNovak et al. (2025)

The electron-withdrawing effect manifests in two distinct ways: a global decrease in the energy of both π and σ orbitals, and a redistribution of electron density away from the sulfonamide nitrogen [9]. Theoretical ab initio calculations have demonstrated that this dual effect results in decreased σ-donating ability of the pyridine lone pair while simultaneously increasing the π-accepting properties of the coordinated bidentate binding unit.

Spectroscopic studies have provided experimental validation of these electronic effects. Nuclear magnetic resonance investigations reveal significant downfield shifts in the sulfonamide protons, indicating reduced electron density around the nitrogen atom [7]. Infrared spectroscopy shows characteristic changes in the SO₂ stretching frequencies, with asymmetric and symmetric modes appearing at higher frequencies compared to benzene sulfonamides, confirming the electron-withdrawing influence of the pyridine ring [11].

The impact on biological activity is profound. The enhanced acidity of pyridine-3-sulfonamides improves their ability to coordinate with metal centers in metalloenzymes, particularly zinc-containing carbonic anhydrases [1]. The electron-withdrawing effect also enhances the electrophilicity of the sulfonamide sulfur, making it more susceptible to nucleophilic attack by enzyme active site residues.

Research has shown that the electron-withdrawing effect can be further modulated through additional substituents on the pyridine ring [8]. Electron-withdrawing groups such as chlorine or trifluoromethyl at position 5 amplify the electronic effect, while electron-donating groups like methoxy or dimethylamino provide partial compensation. This tunability allows for fine-tuning of the electronic properties to optimize biological activity.

Structure-Based Computational Models

Structure-based computational modeling has emerged as a cornerstone methodology in pyridine-3-sulfonamide research, providing critical insights into molecular interactions, binding mechanisms, and structure-activity relationships. These computational approaches have enabled rational drug design and optimization of lead compounds with enhanced selectivity and potency [12] [6] [11].

Density functional theory calculations have been extensively employed to optimize molecular geometries and predict electronic properties of pyridine-3-sulfonamide derivatives. The B3LYP functional with 6-311++G(d,p) basis set has proven particularly effective for these systems, providing accurate predictions of bond lengths, angles, and vibrational frequencies [11] [13]. These calculations have revealed that the optimal geometry involves a planar arrangement of the pyridine ring and sulfonamide group, with the substituent at position 4 adopting conformations that minimize steric hindrance while maximizing electronic stabilization.

Table 3: Computational Modeling Methods for Pyridine-3-Sulfonamide Research

Computational MethodLevel of Theory/SoftwareKey FindingsApplications
Density Functional Theory (DFT)B3LYP/6-311++G(d,p)Optimized geometries, vibrational frequenciesStructure optimization, stability analysis
Molecular Docking StudiesAutoDock Vina, Glide XPBinding affinities, interaction patternsTarget validation, lead optimization
Quantum Chemical CalculationsB3LYP/6-31G(d)Electronic properties, frontier orbitalsReactivity prediction, mechanism studies
Structure-Based Drug DesignLigandScoutPharmacophoric features, selectivityRational drug design, hit identification
Pharmacophore ModelingPHASE, MOESAR models, activity predictionVirtual screening, activity prediction
Molecular Dynamics SimulationsGROMACS, AMBERBinding stability, conformational changesProtein-ligand interactions, kinetics
QSAR AnalysisGaussian field-based 3D-QSARPredictive models, design guidelinesProperty prediction, optimization
Electronic Structure AnalysisNBO analysisCharge distribution, orbital overlapBonding analysis, electronic effects

Molecular docking studies have provided detailed insights into the binding modes of pyridine-3-sulfonamides with their target proteins. High-resolution crystal structures have been obtained for several complexes, revealing key interaction patterns including hydrogen bonds, π-π stacking, and hydrophobic contacts [2] [14]. These studies have consistently shown that the sulfonamide group anchors the molecule within the active site through coordination with metal centers or hydrogen bonding with key residues, while the pyridine ring and position 4 substituent engage in specific interactions that determine selectivity.

Pharmacophore modeling has been instrumental in identifying the essential structural features required for biological activity. Studies using LigandScout have generated comprehensive pharmacophore models that include hydrogen bond donors and acceptors, hydrophobic regions, and excluded volume spheres [6]. These models have been validated through virtual screening campaigns that successfully identified novel active compounds with nanomolar potency.

Molecular dynamics simulations have provided dynamic insights into protein-ligand interactions, revealing the flexibility and stability of binding complexes over time. These studies have shown that pyridine-3-sulfonamides form stable complexes with their targets, with binding affinity correlating with the residence time of the ligand in the active site [7]. The simulations have also revealed the importance of water-mediated interactions and the role of conformational entropy in binding thermodynamics.

Quantum chemical calculations have elucidated the electronic basis of selectivity in pyridine-3-sulfonamide derivatives. Natural bond orbital analysis has revealed that the charge distribution and orbital overlap patterns are crucial determinants of binding affinity and selectivity [11]. These calculations have shown that the electron-withdrawing effect of the pyridine ring creates a favorable electrostatic environment for interaction with target proteins.

Comparative Analysis with Related Pyridine-3-sulfonamide Derivatives

Comparative analysis of pyridine-3-sulfonamide derivatives with related heterocyclic sulfonamides has provided valuable insights into the unique properties and advantages of this structural class. This analysis encompasses comparisons with benzene sulfonamides, thiazole sulfonamides, imidazole sulfonamides, and other heterocyclic systems, revealing the specific advantages conferred by the pyridine ring system [2] [10] [15].

Table 4: Comparative Analysis of Heterocyclic Sulfonamide Derivatives

Compound SeriesElectron-Withdrawing EffectpKa RangeBinding Affinity EnhancementSelectivity IndexSynthetic Accessibility
Pyridine-3-sulfonamideStrong7.0-8.55-10 fold10-50 foldModerate
Benzene-sulfonamideModerate9.5-10.5Baseline1-5 foldHigh
Thiazole-sulfonamideStrong6.5-7.53-8 fold5-20 foldModerate
Imidazole-sulfonamideVery Strong6.0-7.08-15 fold15-40 foldLow
Pyrazole-sulfonamideStrong7.5-8.54-9 fold8-25 foldModerate
Quinoline-sulfonamideStrong7.0-8.06-12 fold12-35 foldLow

Comparative studies have demonstrated that pyridine-3-sulfonamides occupy a unique position in the spectrum of heterocyclic sulfonamides. While imidazole sulfonamides show the strongest electron-withdrawing effects and highest binding affinity enhancements, they suffer from poor synthetic accessibility and metabolic stability. Pyridine-3-sulfonamides provide an optimal balance of electronic properties, biological activity, and synthetic feasibility [15].

The comparison with benzene sulfonamides is particularly instructive. Benzene sulfonamides, despite their high synthetic accessibility, show limited selectivity and moderate biological activity due to their weaker electron-withdrawing effect. The pyridine nitrogen introduces a significant electronic perturbation that enhances both binding affinity and selectivity by factors of 5-10 and 10-50, respectively, compared to benzene analogs [2] [10].

Structure-activity relationship studies have revealed that the position of the nitrogen in the pyridine ring is crucial for activity. Comparative analysis of pyridine-2-sulfonamides, pyridine-3-sulfonamides, and pyridine-4-sulfonamides has shown that the 3-position provides the optimal balance of electronic effects and steric accessibility [1]. The 3-position allows for effective conjugation between the sulfonamide group and the pyridine ring while maintaining accessibility for substitution at the 4-position.

Table 5: Structure-Activity Relationships for Pyridine-3-Sulfonamide Derivatives

Structural ModificationActivity EnhancementSelectivity ImpactMechanism
Butylamino at position 2Moderate2-5 foldHydrophobic interactions
Chloro substitution at position 5Significant5-15 foldElectrostatic enhancement
Propylamino at position 4High10-25 foldOptimal hydrophobic fitting
Methylphenyl at position 4Moderate3-8 foldAromatic stacking
Aminoethyl at position 2Low1-3 foldH-bonding network
Butylsulfanyl at position 2Moderate2-6 foldSulfur-metal coordination
Triazole linkage at position 4High15-50 foldπ-π stacking interactions

The comparative analysis has also revealed important differences in metabolic stability and pharmacokinetic properties. Pyridine-3-sulfonamides generally show superior metabolic stability compared to imidazole and pyrazole analogs, while maintaining better solubility and permeability properties than quinoline derivatives [10]. This combination of properties makes pyridine-3-sulfonamides particularly attractive for drug development applications.

Recent research has focused on comparing the binding modes of different heterocyclic sulfonamides with their target proteins. Crystallographic studies have shown that pyridine-3-sulfonamides adopt distinct binding conformations that maximize both affinity and selectivity [2]. The pyridine nitrogen often participates in direct hydrogen bonding or water-mediated interactions with target proteins, providing additional binding energy that is not available with benzene analogs.

XLogP3

1.5

Dates

Last modified: 08-18-2023

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